2-Aminopyridine-d6
Overview
Description
2-Aminopyridine-d6 is a useful research compound. Its molecular formula is C5H6N2 and its molecular weight is 100.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Aminopyridine-d6 is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
Mode of Action
This compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
Biochemical Pathways
It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that it may be involved in various biochemical pathways.
Pharmacokinetics
It is known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
Result of Action
It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that it may have various molecular and cellular effects.
Action Environment
It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that various environmental factors may influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Aminopyridine-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance RNA binding when incorporated into peptide nucleic acids (PNAs) conjugated with cell-penetrating peptides . This interaction improves the cellular uptake of PNAs, making this compound a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes. It has been observed to enhance the uptake of modified peptide nucleic acids in cells, leading to increased localization in cellular compartments such as nucleoli, stress granules, and P-bodies . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a crucial component in studying cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It enhances RNA binding and improves the cellular uptake of peptide nucleic acids . Additionally, this compound can serve as a pharmacophore in drug discovery, aiding in the synthesis of diverse biological molecules . Its simple design allows for the production of single products with minimal side reactions, facilitating the identification of toxicity-causing metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, making it suitable for long-term biochemical research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it enhances cellular uptake and localization of peptide nucleic acids . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in experimental settings. Understanding the threshold effects and potential toxicity is essential for its safe application in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential therapeutic targets.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, making it essential to understand its transport mechanisms for effective application in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is often localized in cellular compartments such as nucleoli, stress granules, and P-bodies . Understanding its subcellular localization is crucial for studying its effects on cellular processes and identifying potential therapeutic applications.
Properties
IUPAC Name |
N,N,3,4,5,6-hexadeuteriopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNLGPSRYBMBD-UDDMDDBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203784-57-0 | |
Record name | 2-Aminopyridine-d6 naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.